molecular formula C13H12ClN3O B2952097 N-(5-Chloro-2,3-dimethylquinoxalin-6-yl)prop-2-enamide CAS No. 2305308-43-2

N-(5-Chloro-2,3-dimethylquinoxalin-6-yl)prop-2-enamide

Cat. No.: B2952097
CAS No.: 2305308-43-2
M. Wt: 261.71
InChI Key: NMJTUZVGGYTQOQ-UHFFFAOYSA-N
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Description

N-(5-Chloro-2,3-dimethylquinoxalin-6-yl)prop-2-enamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its quinoxaline core, which is a bicyclic structure containing nitrogen atoms. The presence of chlorine and methyl groups on the quinoxaline ring, along with the prop-2-enamide moiety, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2,3-dimethylquinoxalin-6-yl)prop-2-enamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.

    Chlorination and Methylation: The quinoxaline core is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

    Amidation: The final step involves the reaction of the chlorinated and methylated quinoxaline with acryloyl chloride to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2,3-dimethylquinoxalin-6-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the quinoxaline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

N-(5-Chloro-2,3-dimethylquinoxalin-6-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2,3-dimethylquinoxalin-6-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2,3-dimethylquinoxalin-6-amine
  • (E)-1-(3-Bromo-5-chloro-2-hydroxyphenyl)-3-(2-chloro-8-methylquinolon-3-yl)prop-2-en-1-one

Uniqueness

N-(5-Chloro-2,3-dimethylquinoxalin-6-yl)prop-2-enamide is unique due to its specific substitution pattern on the quinoxaline ring and the presence of the prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5-chloro-2,3-dimethylquinoxalin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-4-11(18)17-9-5-6-10-13(12(9)14)16-8(3)7(2)15-10/h4-6H,1H2,2-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJTUZVGGYTQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC(=C2Cl)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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